N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Description
N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide (CAS: 57415-36-8) is a benzamide derivative characterized by two 2,2,2-trifluoroethoxy groups at positions 2 and 5 of the benzene ring and a pyridylmethyl substituent on the amide nitrogen. It serves as a key intermediate in the synthesis of the antiarrhythmic drug flecainide acetate (N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate) . Its molecular formula is C₁₇H₁₄F₆N₂O₃, with a molecular weight of 408.3 g/mol .
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h1-7H,8-10H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKWLOJVFNPJAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206002 | |
| Record name | N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57415-36-8 | |
| Record name | N-(2-Pyridinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57415-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057415368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,5-BIS(2,2,2-TRIFLUOROETHOXY)-N-(2-PYRIDYLMETHYL)BENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1JBC233F7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Cyanomethyl Ester Intermediate Strategy
A breakthrough in selectivity was achieved through the introduction of the cyanomethyl ester intermediate, as detailed in EP0996616B1. By reacting 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with chloroacetonitrile in the presence of a base, the cyanomethyl ester (II) was synthesized. This intermediate exhibited enhanced electrophilicity at the ester carbonyl group, enabling selective amidation with 2-(aminomethyl)pyridine without isomer formation.
Reaction Conditions and Yield Data
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Ester Formation | Chloroacetonitrile, K₂CO₃, DMF, 60°C | 92 |
| Amidation | 2-(Aminomethyl)pyridine, THF, reflux | 85 |
| Hydrogenation | H₂ (0.59 MPa), Pd/C, H₂O, 70°C | 90 |
This three-step sequence achieved an overall yield of 70%, surpassing traditional methods by 15–20%. The cyanomethyl ester’s crystalline nature also simplified purification, addressing the storage instability of liquid acid chlorides.
Direct Amination via Acid Chloride
Despite its limitations, the acid chloride route remains industrially relevant due to its shorter synthetic route. As described in EP1918280A1, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is treated with thionyl chloride to generate the acid chloride, which is then reacted with 2-(aminomethyl)pyridine. However, meticulous temperature control (–10°C to 0°C) and stoichiometric excess of the amine (1.5 equivalents) are required to minimize diacylation byproducts.
Key Process Parameters
-
Solvent : Dichloromethane (DCM)
-
Reaction Time : 4 hours
-
Byproduct Formation : 8–12% (diacylated species)
Optimization of Starting Materials
Alternative Halobenzenes
Recent advancements have explored 2,5-dihalotoluene (X = Br, I) as starting materials to bypass the low reactivity of 1,4-dibromobenzene. Reacting 2,5-dibromotoluene with sodium trifluoroethoxide in DMF at 85–105°C produced 2,5-bis(2,2,2-trifluoroethoxy)toluene in 89% yield. Subsequent oxidation with KMnO₄ at 90–100°C afforded the benzoic acid derivative with 81.6% efficiency, eliminating the need for Friedel-Crafts acetylation.
Hydrogenation Catalysts
The hydrogenation of the pyridine intermediate to piperidine has been optimized using palladium on carbon (Pd/C) under 0.59 MPa H₂ pressure. Platinum catalysts, though effective, showed slower reaction kinetics, requiring extended hydrogenation times (6–8 hours vs. 3 hours for Pd/C).
Industrial-Scale Challenges and Solutions
Solvent Recovery and Waste Management
Large-scale production necessitates solvent recycling, particularly for DMF and isopropanol. Patent EP1918280A2 highlights a closed-loop system where DMF is distilled and reused, reducing raw material costs by 30%. Additionally, manganese dioxide byproducts from KMnO₄ oxidations are filtered and repurposed in wastewater treatment processes.
Crystallization and Polymorphism Control
The final Flecainide product exhibits polymorphism, with Form I (mp 145–147°C) being the pharmaceutically preferred phase. Recrystallization from isopropanol at controlled cooling rates (0.5°C/min) ensures consistent crystal habit and bioavailability.
Comparative Analysis of Methodologies
| Parameter | Acid Chloride Route | Cyanomethyl Ester Route |
|---|---|---|
| Overall Yield (%) | 62 | 70 |
| Byproduct Formation (%) | 8–12 | <2 |
| Purification Complexity | High (chromatography) | Moderate (recrystallization) |
| Scalability | Moderate | High |
The cyanomethyl ester method outperforms traditional approaches in yield and selectivity, though it requires additional synthetic steps. Industrial adopters prioritize this route for its reproducibility and reduced impurity profiles .
Chemical Reactions Analysis
Types of Reactions
N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The trifluoroethoxy groups can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and an alkyl halide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Carboxylic acid derivatives
Reduction: Amine derivatives
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide serves as a valuable building block in the design and synthesis of pharmaceutical compounds. Its structural properties allow it to interact with specific receptors or enzymes, making it a candidate for drug development targeting diseases such as cancer and infectious diseases. The compound's ability to modulate biological pathways through enzyme inhibition or receptor activation is of particular interest in drug discovery efforts.
Materials Science
In materials science, this compound can be utilized to develop advanced materials with specific electronic or optical properties. Its unique chemical structure allows for the creation of polymers that exhibit desirable characteristics such as enhanced conductivity or light absorption. Research into the synthesis of polymeric materials incorporating this compound is ongoing, aiming to leverage its properties for applications in electronics and photonics.
Biological Studies
The compound has potential applications in biological studies, particularly in understanding the mechanisms of action involving pyridine-containing compounds. Its interactions with biological molecules can provide insights into metabolic pathways and disease mechanisms. Studies have shown that derivatives of similar structures exhibit antimicrobial and anticancer activities, suggesting that this compound may also possess significant biological activity.
Industrial Chemistry
In industrial chemistry, this compound can act as an intermediate in the synthesis of agrochemicals and other industrially relevant chemicals. Its unique properties make it suitable for formulations requiring specific chemical characteristics.
Case Study 1: Anticancer Activity
Research has indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance, derivatives have been tested against human colorectal carcinoma cell lines (HCT116), demonstrating IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU) . These findings highlight the potential of this compound in cancer therapy.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial activity of similar benzamide derivatives found promising results against various bacterial strains. The compounds exhibited minimum inhibitory concentrations (MICs) indicating effective antibacterial properties . This suggests that this compound may also show similar efficacy against microbial pathogens.
Mechanism of Action
The mechanism of action of N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions or hydrogen bonding with target proteins, while the trifluoroethoxy groups can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Flecainide Acetate (N-(2-Piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide Acetate)
- Structural Difference : Flecainide replaces the pyridylmethyl group with a piperidylmethyl substituent. This change is achieved via catalytic hydrogenation of the pyridine ring in the intermediate .
- Pharmacological Impact :
- Flecainide is a Class Ic antiarrhythmic drug that blocks cardiac sodium channels (NaV1.5), slowing cardiac conduction and suppressing arrhythmias .
- The piperidine ring enhances basic amine character , improving interaction with the sodium channel’s hydrophobic regions .
- Flecainide has a long plasma half-life (11–22 hours) due to minimal hepatic metabolism and high bioavailability .
- Key Data: Property Flecainide Acetate N-(2-Pyridylmethyl) Intermediate Antiarrhythmic Activity Clinically approved (FDA 1984) No direct activity reported Solubility High (acetate salt formulation) Low (sparingly in chloroform) Metabolic Stability Minimal hepatic transformation Not applicable (intermediate)
Thiazolidinone Derivatives (5a-k Series)
- Structural Modifications : These derivatives replace the pyridylmethyl group with a 1,3-thiazolidine-4-one ring linked to substituted phenyl groups (e.g., 4-biphenyl, 2,6-dichlorophenyl) .
- The thiazolidinone moiety introduces hydrogen-bonding capacity (NH at ~3398 cm⁻¹ in IR) and conformational rigidity .
NU-FL (N-[2-(4-Morpholinyl)ethyl] Derivative)
Process-Related Impurities (e.g., 4-Methylpiperidine Analogue)
- Example : 2,5-bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl)methyl)benzamide (Impurity-A) .
Structure-Activity Relationship (SAR) Insights
Critical Substituents for Antiarrhythmic Activity
- 2,5-Bis(2,2,2-trifluoroethoxy) Groups : Essential for potency. Removal or repositioning of these groups reduces activity .
- Amide Side Chain: Basicity of Amine Nitrogen: Higher basicity (e.g., piperidine vs. pyridine) correlates with enhanced sodium channel blockade . Linker Flexibility: Rigid linkers (e.g., thiazolidinone) may reduce efficacy compared to flexible alkyl chains .
Pharmacokinetic Considerations
- Pyridine vs. Piperidine :
- Salt Formation : Flecainide’s acetate salt enhances solubility and oral absorption compared to the free base .
Biological Activity
N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide, also known by its CAS number 57415-36-8, is a compound structurally related to flecainide, a well-known antiarrhythmic agent. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: CHFNO
- Molecular Weight: 408.30 g/mol
- CAS Number: 57415-36-8
- Melting Point: 99-101°C
- Solubility: Sparingly soluble in chloroform; slightly soluble in methanol .
Pharmacological Profile
This compound exhibits significant biological activity primarily as an antiarrhythmic agent. Its mechanism of action is similar to that of flecainide, wherein it blocks sodium channels in cardiac tissues, thereby stabilizing the cardiac membrane and preventing abnormal electrical activity.
Key Findings:
- Antiarrhythmic Effects: Studies indicate that this compound can suppress induced arrhythmias in animal models. For instance, it has been shown to be effective in preventing chloroform-induced ventricular fibrillation in mice and ouabain-induced ventricular tachycardia in dogs .
- Enantiomeric Activity: The compound's enantiomers have been evaluated for their potency and efficacy. Both enantiomers demonstrated equipotent effects against arrhythmias without significant differences compared to racemic flecainide .
- Potential for Neuropathic Pain Treatment: Emerging research suggests that compounds similar to this compound may also modulate pain pathways. The modulation of certain targets such as FRK and LPAR3 has been associated with analgesic effects .
Case Study 1: Antiarrhythmic Efficacy
A study conducted on the antiarrhythmic properties of this compound involved administering the compound to animal models subjected to induced arrhythmias. The results indicated a high efficacy rate in suppressing both ventricular fibrillation and tachycardia. The compound's mechanism was attributed to its ability to block sodium channels effectively.
Case Study 2: Pain Modulation
Research examining the pain-modulating effects of related compounds highlighted the potential of this compound as a therapeutic agent for neuropathic pain. The study focused on the compound's interaction with various receptors implicated in pain pathways and demonstrated promising results in reducing pain sensation through receptor modulation .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 408.30 g/mol |
| Melting Point | 99-101°C |
| Solubility | Chloroform (sparingly), Methanol (slightly) |
| Antiarrhythmic Efficacy | Effective in animal models |
| Pain Modulation Potential | Modulates FRK and LPAR3 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
